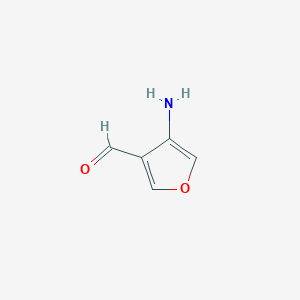
4-Aminofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The amino group can be introduced via nucleophilic substitution reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods: Industrial production of 4-Aminofuran-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminofuran-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products:
Oxidation: 4-Aminofuran-3-carboxylic acid.
Reduction: 4-Aminofuran-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Aminofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Furan-3-carbaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Aminofuran-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s reactivity and applications.
4-Aminofuran-3-carboxylic acid:
Uniqueness: 4-Aminofuran-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H5NO2 |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
4-aminofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
Clé InChI |
BLIPINCUSPKPJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CO1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)











![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)

